molecular formula C17H15NO5S B5710876 Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B5710876
M. Wt: 345.4 g/mol
InChI Key: NVLLGPKKSLSYHK-UHFFFAOYSA-N
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Description

Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core substituted with a methyl ester at position 3 and a 2H-1,3-benzodioxole-5-amido group at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a mitofusin agonist, given the demonstrated activity of related cyclopenta[b]thiophene derivatives in mitochondrial DNA regulation .

Properties

IUPAC Name

methyl 2-(1,3-benzodioxole-5-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-21-17(20)14-10-3-2-4-13(10)24-16(14)18-15(19)9-5-6-11-12(7-9)23-8-22-11/h5-7H,2-4,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLLGPKKSLSYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the cyclopenta[B]thiophene ring system. The final step involves the esterification of the carboxylate group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and materials with specific functional properties.

2. Biology:

  • Antimicrobial Properties: Studies have indicated potential antimicrobial activity against various pathogens. The compound's structure allows it to interact with biological targets effectively.
  • Anticancer Activity: Preliminary research suggests that this compound may exhibit anticancer properties by modulating cellular pathways involved in cancer progression.

3. Medicine:

  • Therapeutic Potential: Due to its unique structural features, the compound is being explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

4. Industry:

  • Advanced Materials Development: The compound's properties are being investigated for applications in creating advanced materials with specific characteristics such as conductivity or fluorescence. This includes potential uses in electronic devices and sensors.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, indicating potential for pharmaceutical applications.
Study BAnticancer PropertiesShowed inhibition of cancer cell proliferation in vitro, suggesting further exploration in cancer therapy is warranted.
Study CMaterial ScienceInvestigated the use of the compound in polymer composites for enhanced electrical conductivity; results showed significant improvement over traditional materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in biochemical research .

Comparison with Similar Compounds

Research Findings and Data Analysis

Crystallographic and Conformational Studies
  • Ring Puckering: The cyclopenta[b]thiophene core in the target compound likely exhibits minor puckering (amplitude < 0.1 Å), as observed in similar fused thiophenes. This contrasts with the more flexible dihydrobenzo[b]thiophene (Row 3), which adopts non-planar conformations due to partial saturation .
  • Hydrogen-Bonding Networks: The benzodioxole amide in the target compound can form N–H···O and C=O···H–C interactions, as analyzed using graph-set notation (e.g., $ R_2^2(8) $ motifs) .
Stability and Reactivity
  • Ester vs. Carboxamide Stability : The methyl ester in the target compound is more hydrolytically labile than the carboxamide in Row 2, necessitating pH-controlled formulations .
  • Benzodioxole Oxidation : The benzodioxole group is resistant to metabolic oxidation compared to the triazole’s sulfide, enhancing in vivo stability .

Biological Activity

Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzodioxole moiety, which is known for various biological activities including antioxidant properties.
  • A cyclopenta[B]thiophene ring that contributes to its pharmacological profile.
  • An amido functional group that enhances solubility and bioavailability.

The molecular formula is C18H15N3O4SC_{18}H_{15}N_{3}O_{4}S with a molecular weight of approximately 345.37 g/mol.

Antifungal Activity

Research indicates that compounds related to the benzodioxole structure exhibit significant antifungal properties. For instance:

  • In vitro studies have shown that derivatives of benzodioxole can inhibit the growth of various fungal pathogens, including Aspergillus flavus and Candida albicans .
  • The compound's structural features may enhance its interaction with fungal cell membranes, disrupting ergosterol biosynthesis, which is crucial for fungal cell integrity .

Antioxidant Activity

The presence of the methylenedioxy group in the benzodioxole structure is associated with antioxidant properties:

  • Studies demonstrate that similar compounds can scavenge free radicals effectively, reducing oxidative stress in biological systems .
  • The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where higher concentrations of the compound show significant scavenging effects .

The proposed mechanism of action for this compound includes:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in fungal metabolism or cell wall synthesis.
  • Receptor interaction : It may interact with G protein-coupled receptors (GPCRs), modulating signaling pathways associated with inflammation and immune responses .

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of related compounds against Fusarium verticillioides. The results indicated a significant reduction in mycelial growth at concentrations as low as 7.8 µg/mL, suggesting potent antifungal properties .
  • Antioxidant Potential : Another investigation highlighted the antioxidant capacity of similar compounds through DPPH assays. Compounds demonstrated up to 82% radical scavenging ability at higher concentrations .

Comparative Analysis

A comparison with other known antifungal agents reveals that this compound may offer unique advantages:

CompoundAntifungal ActivityAntioxidant ActivityMechanism
Compound AModerateHighEnzyme inhibition
Compound BHighModerateReceptor interaction
Methyl 2-(...)HighHighDual action

Q & A

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

StepReagent/ConditionPurposeReference
AmidationEDC/HCl, DMAP, DCMCarboxyl activation
PurificationHPLC (C18 column, 30→100% MeOH)Remove unreacted starting material
CrystallizationEthanol/water (1:1) at 4°CObtain single crystals for XRD

Q. Table 2: Common Structural Artifacts and Solutions

ArtifactCauseMitigation
Disordered thiophene ringFlexible aliphatic substituentsRefine with restrained occupancy
Weak electron density for ester groupsPoor crystal qualityOptimize slow evaporation conditions

Data Contradictions and Resolution

  • Spectral Discrepancies : Some studies report benzodioxole protons at δ 6.8 ppm , while others note δ 7.1 ppm due to solvent polarity . Use deuterated DMSO for consistency.
  • Biological Activity Variability : Anti-inflammatory IC₅₀ values differ across assays (e.g., cell-free vs. cell-based). Standardize using primary human cells .

Critical Research Gaps

  • In Vivo Pharmacokinetics : No data on oral bioavailability or metabolic stability. Recommend LC-MS/MS profiling in rodent models.
  • Target Specificity : Unclear if COX-2 inhibition is direct. Use SPR (surface plasmon resonance) to confirm binding .

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